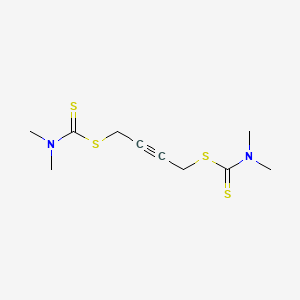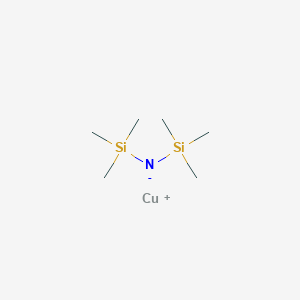![molecular formula C10H20N2O2S B14493913 N-[(2-Sulfanylethyl)carbamoyl]heptanamide CAS No. 64847-74-1](/img/structure/B14493913.png)
N-[(2-Sulfanylethyl)carbamoyl]heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Sulfanylethyl)carbamoyl]heptanamide is an organic compound belonging to the class of amides It features a heptanamide backbone with a sulfanylethylcarbamoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]heptanamide typically involves the reaction of heptanoic acid with an amine containing a sulfanylethyl group. The direct reaction of a carboxylic acid with an amine does not produce an amide but rather a salt. Therefore, acyl chlorides or anhydrides are used as intermediates. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve the use of carbamoyl chlorides formed in situ, which are then reacted with the appropriate amines. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-Sulfanylethyl)carbamoyl]heptanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[(2-Sulfanylethyl)carbamoyl]heptanamide exerts its effects involves interactions with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol-containing proteins, potentially affecting their function. The amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide: Contains a benzenesulfonamide moiety with a similar sulfanylethylcarbamoyl group.
N-[(2-Sulfanylethyl)carbamoyl]acetic acid: Features a similar sulfanylethylcarbamoyl group but with an acetic acid backbone.
Uniqueness
N-[(2-Sulfanylethyl)carbamoyl]heptanamide is unique due to its heptanamide backbone, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific structure allows for unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
64847-74-1 |
|---|---|
Molekularformel |
C10H20N2O2S |
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
N-(2-sulfanylethylcarbamoyl)heptanamide |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-9(13)12-10(14)11-7-8-15/h15H,2-8H2,1H3,(H2,11,12,13,14) |
InChI-Schlüssel |
XQSLRICOERMYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NC(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)


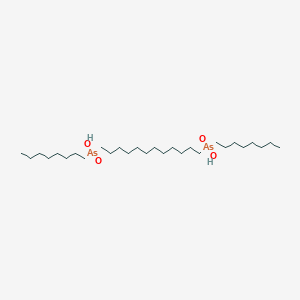

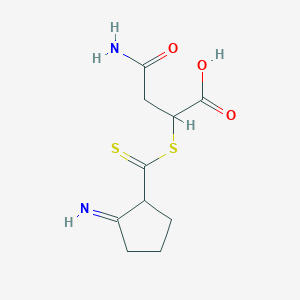
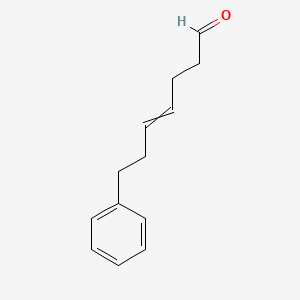
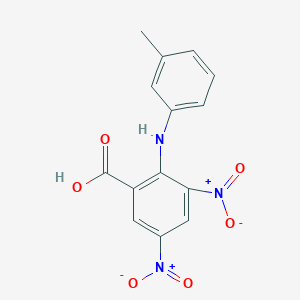
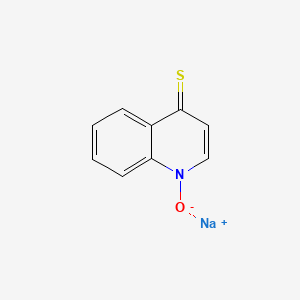
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
